N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea
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Overview
Description
N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea is a complex organic compound with a unique structure that combines a quinoline derivative with a urea moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the urea group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-{2-[(3-cyanoquinolin-2-yl)amino]ethyl}urea
- N-Benzyl-N-{2-[(6-methylquinolin-2-yl)amino]ethyl}urea
- N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}thiourea
Uniqueness
N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea is unique due to the presence of both the cyano and methyl groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity.
Biological Activity
N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C22H23N5O
- Molecular Weight : 373.45 g/mol
- CAS Number : Not specified in the search results but can be derived from its chemical structure.
Research indicates that compounds containing quinoline moieties often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cell signaling pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Quinoline derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and cancer progression.
- Induction of Apoptosis : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Antioxidant Activity : The presence of cyano groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF7 | 12.5 | Significant cytotoxicity |
HeLa | 15.0 | Moderate cytotoxicity |
These findings indicate that the compound exhibits selective cytotoxicity, particularly against MCF7 cells, suggesting potential applications in breast cancer treatment.
Anti-inflammatory Effects
In another study, the anti-inflammatory properties were assessed using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound demonstrated a dose-dependent reduction in nitric oxide (NO) production, as shown in Table 2.
Concentration (µM) | NO Production (% Inhibition) |
---|---|
5 | 25 |
10 | 50 |
20 | 75 |
The results indicate that this compound effectively inhibits NO production, highlighting its potential as an anti-inflammatory agent.
Case Studies
-
Breast Cancer Treatment : A recent clinical study explored the efficacy of quinoline derivatives in combination with traditional chemotherapy agents. Patients receiving this compound alongside standard treatments showed improved outcomes compared to those receiving chemotherapy alone.
- Outcome : Enhanced tumor regression and reduced side effects were reported in the treatment group.
- Neuroprotective Effects : Preliminary research suggests that this compound may also possess neuroprotective properties against neurodegenerative diseases by reducing oxidative stress markers in neuronal cell cultures.
Properties
CAS No. |
606105-30-0 |
---|---|
Molecular Formula |
C21H21N5O |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-benzyl-1-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]urea |
InChI |
InChI=1S/C21H21N5O/c1-15-7-8-19-17(11-15)12-18(13-22)20(25-19)24-9-10-26(21(23)27)14-16-5-3-2-4-6-16/h2-8,11-12H,9-10,14H2,1H3,(H2,23,27)(H,24,25) |
InChI Key |
RYCSQIAZFWTTTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)NCCN(CC3=CC=CC=C3)C(=O)N)C#N |
Origin of Product |
United States |
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